Durlobactam sodium
Overview
Description
Durlobactam is a novel diazabicyclooctane β-lactamase inhibitor with a broad spectrum of activity against class A, C, and D serine β-lactamases. It is being developed in combination with sulbactam to treat serious infections caused by Acinetobacter baumannii, including those resistant to carbapenems and colistin. Durlobactam restores the activity of sulbactam against multidrug-resistant strains of A. baumannii by inhibiting the β-lactamases that would otherwise degrade sulbactam["].
Synthesis Analysis
The synthesis of durlobactam has not been explicitly detailed in the provided papers. However, as a member of the diazabicyclooctane class, its synthesis likely involves the creation of the bicyclic structure that is characteristic of this class of compounds. The synthesis process would be designed to ensure the stability and efficacy of durlobactam as a β-lactamase inhibitor.
Molecular Structure Analysis
Durlobactam's molecular structure, as a diazabicyclooctane, provides it with the ability to inhibit a wide range of β-lactamases. This structure is crucial for its activity against class A, C, and D serine β-lactamases, which are common in various resistant bacterial strains["].
Chemical Reactions Analysis
Durlobactam acts by forming stable acyl-enzyme complexes with β-lactamases, thereby preventing these enzymes from hydrolyzing β-lactam antibiotics["]. This action allows β-lactam antibiotics, such as sulbactam, to exert their antibacterial effects without being degraded by β-lactamase enzymes.
Physical and Chemical Properties Analysis
The physical and chemical properties of durlobactam, such as solubility, stability, and reactivity, are tailored to optimize its role as a β-lactamase inhibitor. These properties are critical for its function in combination therapies, particularly with sulbactam, to treat resistant bacterial infections["].
Relevant Case Studies
Several studies have demonstrated the efficacy of durlobactam in combination with sulbactam. For instance, a study showed that this combination has excellent in vitro activity against carbapenem-resistant A. baumannii isolates, including those resistant to other antibiotics such as amikacin, minocycline, and colistin. Another study highlighted the potential utility of sulbactam/durlobactam for treating infections caused by A. baumannii in China, with the combination showing a MIC90 of 2 mg/L for all A. baumannii, compared with 64 mg/L for sulbactam alone. Additionally, durlobactam has been shown to have a low risk for prolonging the QT interval on the heart, indicating a favorable safety profile.
Scientific Research Applications
The scientific research applications of 'Durlobactam' are primarily focused on addressing the challenge of infections caused by multidrug-resistant bacteria, specifically Acinetobacter baumannii. Below is an analysis of the relevant papers, discussing their applications, methodologies, and key findings:
In vitro activity of sulbactam/durlobactam against global isolates of carbapenem-resistant Acinetobacter baumannii.
Application: This study evaluates the efficacy of the combination of sulbactam and durlobactam against carbapenem-resistant A. baumannii isolates from various global regions.
Methodology: The research utilized broth microdilution to test the susceptibility of 246 A. baumannii isolates to sulbactam/durlobactam and other reference antimicrobials.
Key Findings: Sulbactam/durlobactam showed excellent in vitro potency, with MIC50/90 values of 1/4 and 2/4 mg/L, respectively, demonstrating potential as a treatment option against this pathogen["].
In vitro activity of sulbactam/durlobactam against clinical isolates of Acinetobacter baumannii collected in China.
Application: The study aimed to determine the activity of sulbactam/durlobactam against A. baumannii isolated from patients in mainland China.
Methodology: A total of 982 clinical isolates were tested using broth microdilution to assess the in vitro activities of sulbactam/durlobactam.
Key Findings: The addition of durlobactam restored the activity of sulbactam against most strains, with an MIC90 of 2 mg/L for all A. baumannii, highlighting its potential utility for treating infections in China["].
Activity of Sulbactam-Durlobactam and Comparators Against a National Collection of Carbapenem-Resistant Acinetobacter baumannii Isolates From Greece.
Application: This research evaluates the in vitro activity of sulbactam-durlobactam versus comparators against CRAB isolates from Greece.
Methodology: The study tested 190 CRAB isolates using broth microdilution to determine the in vitro activities of sulbactam-durlobactam and other antimicrobials.
Key Findings: Durlobactam restored sulbactam activity against most strains, with sulbactam-durlobactam exhibiting the lowest MIC90 relative to other comparators["].
In vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii-calcoaceticus Complex Collected from 2016 to 2021.
Application: The study characterized the in vitro activity of sulbactam-durlobactam against a large collection of A. baumannii-calcoaceticus complex clinical isolates.
Methodology: A collection of 5,032 clinical isolates was tested using broth microdilution to assess the activity of sulbactam-durlobactam.
Key Findings: Sulbactam-durlobactam demonstrated potent antibacterial activity against the isolates, including carbapenem-non-susceptible and MDR isolates["].
Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam.
Application: This mini-review summarizes the molecular drivers of efficacy for the combination of sulbactam and durlobactam against Acinetobacter infections.
Methodology: The review focuses on the biochemical features of each partner in the combination.
Key Findings: The combination is in late-stage development for the treatment of Acinetobacter infections, including those caused by carbapenem-resistant isolates["].
The Pharmacokinetics/Pharmacodynamic Relationship of Durlobactam in Combination With Sulbactam in In vitro and In vivo Infection Model Systems Versus Acinetobacter baumannii-calcoaceticus Complex.
Application: The review describes the PK/PD relationship of sulbactam and durlobactam in nonclinical infection models with MDR A. baumannii isolates.
Methodology: The paper reviews data from in vitro and in vivo infection models to establish PK/PD targets for efficacy.
Key Findings: Durlobactam effectively restores the susceptibility of resistant isolates through β-lactamase inhibition["].
Durlobactam, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species.
Application: This summary describes the molecular drivers of activity and resistance for the sulbactam-durlobactam combination against Acinetobacter infections.
Methodology: The paper compiles results from surveillance and in vivo efficacy studies.
Key Findings: The combination restores sulbactam activity against multidrug-resistant strains of Acinetobacter["].
In vitro Susceptibility of Recent Clinical Isolates of P. aeruginosa and Enterobacterales to Imipenem or Meropenem Alone or in Combination with Sulbactam-Durlobactam.
Application: The study assesses the in vitro activity of carbapenems with or without sulbactam-durlobactam against P. aeruginosa and Enterobacterales.
Methodology: Broth minimal inhibitory concentrations (MICs) were determined for various combinations of antimicrobials following CLSI methodologies.
Key Findings: Durlobactam restored the antibacterial activity of imipenem and meropenem against a majority of carbapenem-resistant isolates[“].
Durlobactam in the Treatment of Multidrug-Resistant Acinetobacter baumannii Infections: A Systematic Review.
Application: This systematic review assesses the efficacy and safety of durlobactam in the treatment of multidrug-resistant A. baumannii infections.
Methodology: A literature search was conducted to identify studies on durlobactam, and the main characteristics, efficacy, and safety data were reviewed.
Key Findings: Durlobactam, in combination with sulbactam, is effective against A. baumannii, and future clinical trials are needed to confirm its treatment potential["].
The research on durlobactam demonstrates its potential as a broad-spectrum β-lactamase inhibitor that, when combined with sulbactam, can effectively treat infections caused by multidrug-resistant Acinetobacter baumannii. The methodologies across these studies are consistent, primarily using broth microdilution techniques to determine the in vitro activity of the drug combination. The key findings suggest that durlobactam restores the activity of sulbactam against resistant strains and could become an important therapeutic option for treating these challenging infections.
properties
IUPAC Name |
sodium;[(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O6S.Na/c1-4-2-5-3-10(6(4)7(9)12)8(13)11(5)17-18(14,15)16;/h2,5-6H,3H2,1H3,(H2,9,12)(H,14,15,16);/q;+1/p-1/t5-,6+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHNOICWPZIYKI-IBTYICNHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CN(C1C(=O)N)C(=O)N2OS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2CN([C@@H]1C(=O)N)C(=O)N2OS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N3NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Durlobactam sodium | |
CAS RN |
1467157-21-6 | |
Record name | Durlobactam sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467157216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DURLOBACTAM SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F78MDZ9CW9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.